3-Ethyl-1,1-dimethylthiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

15361-86-1 |

|---|---|

Molecular Formula |

C5H12N2S |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

3-ethyl-1,1-dimethylthiourea |

InChI |

InChI=1S/C5H12N2S/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) |

InChI Key |

VKFXRBZSVGYYSA-UHFFFAOYSA-N |

SMILES |

CCNC(=S)N(C)C |

Isomeric SMILES |

CCN=C(N(C)C)S |

Canonical SMILES |

CCNC(=S)N(C)C |

Other CAS No. |

15361-86-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-1,1-dimethylthiourea: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Ethyl-1,1-dimethylthiourea. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. Thiourea derivatives are a significant class of compounds known for their wide range of biological activities and applications as versatile intermediates in the synthesis of various heterocyclic systems[1].

Chemical Identity and Structure

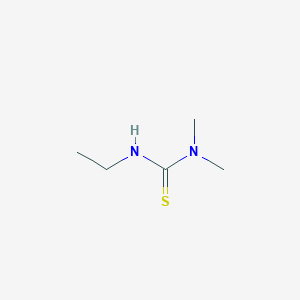

This compound is a trisubstituted thiourea derivative. The core structure consists of a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. One nitrogen atom is substituted with an ethyl group, while the other is substituted with two methyl groups.

The fundamental structural identifiers for this compound are detailed below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 15361-86-1 | [] |

| Molecular Formula | C5H12N2S | [] |

| Molecular Weight | 132.23 g/mol | [] |

| SMILES | CCNC(=S)N(C)C | [] |

| InChI | InChI=1S/C5H12N2S/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) | [] |

| InChI Key | VKFXRBZSVGYYSA-UHFFFAOYSA-N | [] |

Below is a diagram illustrating the key structural components of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in public literature. The table below summarizes the available computed and experimental data for closely related thiourea compounds to provide an estimate.

| Property | Value (this compound) | Reference Analog (1,3-Dimethylthiourea) |

| Form | Not specified | Crystals |

| Melting Point | Not specified | 119–121 °C[3] |

| Boiling Point | Not specified | Not specified |

| Solubility | Not specified | Soluble in water[4] |

| logP (Computed) | Not specified | -0.2[5] |

Experimental Protocols: Synthesis

The synthesis of N,N,N'-trisubstituted thioureas like this compound is typically achieved through the nucleophilic addition of a secondary amine to an isothiocyanate. This is a general and reliable method for preparing a wide variety of thiourea derivatives[3][6].

General Synthesis Workflow:

Caption: General workflow for the synthesis of thiourea derivatives.

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve dimethylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or acetonitrile.

-

Reaction Initiation: To the stirred solution of dimethylamine, add ethyl isothiocyanate (1.0 equivalent) dropwise at room temperature[6]. The reaction is typically exothermic, and cooling may be necessary to maintain control.

-

Reaction Progression: Stir the reaction mixture at room temperature for a period of 2 to 4 hours[6]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. This typically yields the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is limited, the broader class of thiourea derivatives is of significant interest to drug development professionals due to its wide spectrum of pharmacological activities. These activities are often attributed to the molecule's ability to form hydrogen bonds and chelate with metal ions, which are crucial in many biological processes.

Reported activities for various thiourea derivatives include:

-

Antimicrobial and Antifungal [1]

-

Anticancer [1]

-

Antiviral [1]

-

Anti-inflammatory [1]

-

Corrosion Inhibition: Thiourea derivatives have also been investigated for their ability to prevent metal corrosion, an application relevant in various industrial settings[7].

The diverse biological profile of the thiourea scaffold makes this compound a candidate for screening in various drug discovery programs.

Safety and Handling

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[11]. Avoid creating dust and avoid contact with skin, eyes, and clothing[8].

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4][11].

-

Toxicity: Related compounds are classified as harmful if swallowed[8][9]. May cause skin sensitization upon contact.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations[9].

References

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fishersci.com [fishersci.com]

- 5. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethyl-1,1-dimethylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Ethyl-1,1-dimethylthiourea. The document details a proposed synthetic pathway, experimental protocols, and expected characterization data based on analogous compounds, given the limited availability of specific experimental data for the target molecule in published literature.

Introduction

This compound is a small molecule of interest in various chemical and pharmaceutical research domains. Its structure, featuring a thiourea core with ethyl and dimethyl substitutions, suggests potential applications in areas such as medicinal chemistry, materials science, and as a synthetic intermediate. This guide aims to provide a foundational understanding of its synthesis and key analytical characteristics.

Synthesis of this compound

The most probable and widely employed method for the synthesis of unsymmetrically substituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. In the case of this compound, the logical synthetic route involves the nucleophilic addition of dimethylamine to ethyl isothiocyanate.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of this compound based on established methods for analogous compounds.

Materials:

-

Ethyl isothiocyanate (1.0 eq)

-

Dimethylamine (1.0 - 1.2 eq, typically as a solution in a suitable solvent like THF, ethanol, or water)

-

Solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Dichloromethane)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Hexane and Ethyl Acetate for chromatography (if necessary)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl isothiocyanate (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine: Cool the solution to 0 °C in an ice bath. Slowly add the dimethylamine solution (1.0 - 1.2 eq) dropwise to the stirred solution of ethyl isothiocyanate. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Characterization of this compound

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H12N2S[] |

| Molecular Weight | 132.23 g/mol [] |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Not available in the searched literature |

| Solubility | Expected to be soluble in organic solvents like chloroform, methanol, and ethyl acetate. |

Spectroscopic Data

The expected spectroscopic data for this compound are presented below, with comparative data from analogous compounds.

Table 1: Expected ¹H NMR Spectral Data

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (Ethyl) | ~1.2 | Triplet | 3H |

| CH₂ (Ethyl) | ~3.6 | Quartet | 2H |

| N(CH₃)₂ | ~3.1 | Singlet | 6H |

| NH | ~6.0 - 7.0 | Broad Singlet | 1H |

Table 2: Expected ¹³C NMR Spectral Data

| Assignment | Expected Chemical Shift (ppm) |

| C=S | ~180 - 185 |

| CH₂ (Ethyl) | ~45 - 50 |

| N(CH₃)₂ | ~40 - 45 |

| CH₃ (Ethyl) | ~12 - 15 |

Table 3: Expected IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch | 2850 - 3000 |

| C=S Stretch (Thioamide I) | 1500 - 1550 |

| C-N Stretch (Thioamide II) | 1300 - 1350 |

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ | 132 |

| [M+H]⁺ | 133 |

Experimental and Characterization Workflow

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

References

Spectroscopic Analysis of 3-Ethyl-1,1-dimethylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Ethyl-1,1-dimethylthiourea. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry based on established principles and data from analogous compounds. Detailed, generalized experimental protocols for obtaining these spectra are provided to guide researchers in their own characterization efforts. Furthermore, a standardized workflow for spectroscopic analysis is visualized to aid in experimental planning and execution.

Introduction

This compound (CAS No. 15361-86-1) is a small organic molecule with the chemical formula C₅H₁₂N₂S. As with any compound of interest in research and drug development, thorough characterization of its chemical structure and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide offers a detailed resource on the expected spectroscopic profile of this compound and the methodologies to acquire such data.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the ethyl and dimethyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Triplet | 3H | -CH₂CH₃ |

| ~3.2 | Singlet | 6H | -N(CH₃ )₂ |

| ~3.6 | Quartet | 2H | -CH₂ CH₃ |

| ~6.5 | Broad Singlet | 1H | -NH - |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₂CH₃ |

| ~40 | -CH₂ CH₃ |

| ~42 | -N(CH₃ )₂ |

| ~183 | C =S |

Predicted IR Spectroscopy Data

The infrared spectrum will highlight the presence of key functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium, Broad | N-H Stretch |

| 2900-3000 | Strong | C-H Stretch (Aliphatic) |

| 1500-1600 | Strong | N-H Bend |

| 1300-1400 | Strong | C=S Stretch (Thioamide I band) |

| 1100-1200 | Medium | C-N Stretch |

Predicted Mass Spectrometry Data

The mass spectrum provides information about the molecular weight and fragmentation pattern.

| m/z Value | Predicted Identity |

| 132 | [M]⁺ (Molecular Ion) |

| 117 | [M - CH₃]⁺ |

| 88 | [M - C₂H₅NH]⁺ |

| 72 | [N(CH₃)₂C=S]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte peaks. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a wide spectral width.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

For solutions: Dissolve the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal IR absorbance in the regions of interest and use a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A variety of mass spectrometers can be used. Electron Ionization (EI) is a common technique for small molecules. Electrospray Ionization (ESI) is also suitable, particularly for confirming the molecular weight.

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

-

The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Data Acquisition (ESI-MS):

-

The sample solution is introduced into the ESI source via a syringe pump.

-

A high voltage is applied to the tip of the capillary, creating a fine spray of charged droplets.

-

The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or isolated compound.

Physical and chemical properties of N-ethyl-N',N'-dimethylthiourea

Introduction

N,N'-Dimethylthiourea (DMTU) is a substituted thiourea derivative with a range of applications in chemical synthesis and biological research. It is recognized for its role as a scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals, making it a valuable tool in studies involving oxidative stress.[1] This document provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis, and its known biological interactions.

Chemical and Physical Properties

The physical and chemical properties of N,N'-Dimethylthiourea are summarized below.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | 1,3-dimethylthiourea | [2] |

| Synonyms | N,N'-Dimethylthiourea, 1,3-Dimethyl-2-thiourea, DMTU, Dimethylthiocarbamide | [2][3][4][5][6] |

| CAS Number | 534-13-4 | [4][5][7][8][9][10] |

| Molecular Formula | C3H8N2S | [2][4][5][8][10] |

| Molecular Weight | 104.17 g/mol | [2][4][10] |

| Appearance | Colorless to white crystalline powder or chunks | [4][9][10] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 60-64 °C | |

| Boiling Point | 155 °C at 1 hPa | |

| Solubility | Soluble in water (1000 g/L) | [9] |

| Density | 1.055 g/cm³ (estimate) | [9] |

| Bulk Density | ~600 kg/m ³ | [9] |

| pH | 6.5 (100 g/L in H2O at 20 °C) | [9] |

Spectroscopic Data

| Spectrum | Data |

| ¹H NMR | Spectral data available.[11] |

| Mass Spectrum | Molecular ion peak at m/z 104.[11] |

Synthesis of N,N'-Dimethylthiourea

A common method for the synthesis of N,N'-dimethylthiourea involves the reaction of methyl isothiocyanate with methylamine. This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

Experimental Protocol: Synthesis from Methyl Isothiocyanate and Methylamine

Materials:

-

Methyl isothiocyanate

-

Methylamine (aqueous solution)

-

Ethanol (optional, as solvent)

-

Ice bath

-

Reaction flask with stirring capability

-

Filtration apparatus

Procedure:

-

In a well-ventilated fume hood, dissolve methyl isothiocyanate in a suitable solvent such as ethanol in a reaction flask.

-

Cool the flask in an ice bath to control the reaction temperature.

-

Slowly add an equimolar amount of aqueous methylamine solution to the stirred solution of methyl isothiocyanate. The reaction is exothermic.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Remove the solvent under reduced pressure.

-

The crude N,N'-dimethylthiourea can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Synthesis workflow for N,N'-dimethylthiourea.

Biological Activity and Signaling Pathways

N,N'-Dimethylthiourea is primarily known for its antioxidant properties, specifically as a scavenger of hydroxyl radicals (•OH).[1] This activity is crucial in mitigating cellular damage caused by oxidative stress.

Mechanism of Action as a Hydroxyl Radical Scavenger

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. The hydroxyl radical is one of the most reactive and damaging ROS. DMTU can directly interact with and neutralize hydroxyl radicals, thereby preventing them from damaging cellular components like DNA, proteins, and lipids.

Caption: DMTU's role in scavenging hydroxyl radicals.

Safety and Handling

N,N'-Dimethylthiourea is considered moderately toxic if swallowed and may cause an allergic skin reaction.[4][10]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

-

First Aid: In case of contact with skin, wash thoroughly with soap and water. If ingested, seek immediate medical attention.

Conclusion

N,N'-Dimethylthiourea is a versatile compound with significant applications as a hydroxyl radical scavenger in research settings. Its well-defined physical and chemical properties, along with established synthesis routes, make it a valuable tool for scientists studying oxidative stress and related pathologies. Proper safety precautions are necessary when handling this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. N,N'-DIMETHYLTHIOUREA | 534-13-4 [chemicalbook.com]

- 5. Dimethylthiourea | SIELC Technologies [sielc.com]

- 6. 1,3-Dimethylthiourea | CAS 534-13-4 | LGC Standards [lgcstandards.com]

- 7. N,N'-Dimethylthiourea CAS 534-13-4 | 821399 [merckmillipore.com]

- 8. lobachemie.com [lobachemie.com]

- 9. N,N'-DIMETHYLTHIOUREA CAS#: 534-13-4 [m.chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. N,N'-DIMETHYLTHIOUREA(534-13-4) 1H NMR spectrum [chemicalbook.com]

In-Depth Technical Guide: 1-(2-Phenoxyethyl)piperidine (CAS Number 15361-86-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(2-phenoxyethyl)piperidine (CAS No. 15361-86-1). The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and the exploration of its pharmacological relevance.

Core Properties of 1-(2-Phenoxyethyl)piperidine

1-(2-Phenoxyethyl)piperidine is a chemical compound with the molecular formula C13H19NO. While experimentally determined data is limited in publicly available literature, predicted properties offer valuable insights for research and handling.

| Property | Value | Source |

| IUPAC Name | 1-(2-phenoxyethyl)piperidine | PubChem |

| CAS Number | 15361-86-1 | |

| Molecular Formula | C13H19NO | PubChem |

| Molecular Weight | 205.30 g/mol | PubChem |

| Boiling Point (Predicted) | 156.5 ± 23.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.000 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 15.33 ± 0.70 | ChemicalBook[1] |

Synthesis of 1-(2-Phenoxyethyl)piperidine

The synthesis of 1-(2-phenoxyethyl)piperidine can be effectively achieved through a Williamson ether synthesis . This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide. In this case, sodium phenoxide is reacted with 1-(2-chloroethyl)piperidine.

Proposed Synthesis Route: Williamson Ether Synthesis

Figure 1: Proposed Williamson ether synthesis of 1-(2-phenoxyethyl)piperidine.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established Williamson ether synthesis procedures for analogous compounds.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

1-(2-Chloroethyl)piperidine hydrochloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in a minimal amount of a suitable solvent like methanol. To this solution, add a solution of sodium hydroxide (1.0 eq) in methanol. Stir the mixture at room temperature for 30 minutes. Remove the solvent under reduced pressure to obtain sodium phenoxide as a white solid. Dry the solid under vacuum.

-

Reaction Setup: To the flask containing the dried sodium phenoxide, add anhydrous DMF. Stir the suspension.

-

Addition of Electrophile: Add 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure 1-(2-phenoxyethyl)piperidine.

Potential Biological Activities and Signaling Pathways

While specific studies on 1-(2-phenoxyethyl)piperidine are not abundant, the broader class of phenoxyethyl piperidine and piperidine derivatives has been investigated for various pharmacological activities.

Cholinesterase Inhibition

Derivatives of phenoxyethyl piperidine have been synthesized and evaluated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.

The proposed mechanism involves the binding of the piperidine moiety to the peripheral anionic site (PAS) of the cholinesterase enzyme, while the phenoxyethyl group interacts with the catalytic active site (CAS).

Figure 2: Potential signaling pathway of 1-(2-phenoxyethyl)piperidine as a cholinesterase inhibitor.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

1-(2-Phenoxyethyl)piperidine (test compound)

-

Donepezil (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions of the enzyme, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

NMDA Receptor Antagonism

Piperidine derivatives are known to interact with various central nervous system (CNS) receptors. Notably, some analogs of 1-(2-phenoxyethyl)piperidine have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. Overactivation of these receptors is implicated in various neurological disorders, making NMDA receptor antagonists a significant area of drug development. The phenoxyethylpiperidine scaffold could potentially bind to the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions.

Conclusion

1-(2-Phenoxyethyl)piperidine is a readily synthesizable compound with potential pharmacological activities, particularly as a cholinesterase inhibitor and possibly as an NMDA receptor antagonist. This technical guide provides a foundational understanding of its properties and synthesis, along with protocols for investigating its biological effects. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds for neurological disorders.

References

A Technical Guide to the Mechanism of Action of Substituted Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action of substituted thiourea derivatives, a versatile class of compounds with a broad spectrum of biological activities. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to support ongoing research and drug development efforts.

Core Mechanisms of Action: Enzyme Inhibition and Beyond

Substituted thiourea derivatives exert their biological effects through a variety of mechanisms, with enzyme inhibition being a predominant mode of action. The presence of the thiocarbonyl group (C=S) and the ability to form extensive hydrogen bonding networks are crucial for their interaction with biological targets.[1][2] These compounds have demonstrated significant inhibitory activity against a range of enzymes, including tyrosinase, cholinesterases, α-amylase, α-glucosidase, and carbonic anhydrases.[3][4][5] Beyond enzyme inhibition, their mechanisms extend to antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory activities.[6]

Enzyme Inhibition

The inhibitory potential of substituted thiourea derivatives is a cornerstone of their therapeutic promise. The sulfur atom of the thiourea moiety often plays a key role in coordinating with metal ions in the active sites of metalloenzymes, while the substituted side chains contribute to the specificity and affinity of binding. Molecular docking studies have been instrumental in elucidating these interactions.

Anticancer Activity

In the context of oncology, substituted thiourea derivatives have shown considerable promise by inhibiting the proliferation of various cancer cell lines.[1][6] Their anticancer mechanisms are multifaceted, including the inhibition of enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrases and kinases.[1][5] Some derivatives have been shown to induce apoptosis in cancer cells.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of these compounds are also well-documented.[7][8] They can disrupt microbial growth and biofilm formation, with the specific mechanism often depending on the nature of the substituents on the thiourea core.[8]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different substituted thiourea derivatives.

Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2e | Tyrosinase | - | [3][4] |

| 2f | Tyrosinase | - | [3][4] |

| 2g | α-Amylase | - | [3][4] |

| 2g | α-Glucosidase | - | [3][4] |

| E-9 | E. coli β-glucuronidase | 2.68 | [9] |

| D-saccharic acid-1,4-lactone (DSL) | E. coli β-glucuronidase | 45.8 | [9] |

| 2c | BChE | - | [4] |

| 2h | BChE | (approx. 3.5x more active than galantamine) | [4] |

| 2c | CUPRAC assay | 7.46 ± 0.02 | [4] |

| 1,3-bis(3,4-dichlorophenyl) thiourea 21 | ABTS free radicals | 52 µg/mL | [6] |

| 1,3-bis(3,4-dichlorophenyl) thiourea 21 | DPPH assay | 45 µg/mL | [6] |

| Compound 29 | DPPH radical scavenging | 5.8 µg/mL | [6] |

| Compound 27 | DPPH radical scavenging | 42.3 µg/mL | [6] |

| Compound 24 | DPPH radical scavenging | 45 µg/mL | [6] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | AChE | 50 µg/mL | [2] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | BChE | 60 µg/mL | [2] |

Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (lung cancer) | 0.2 | [1] |

| Corresponding urea derivative 3 | A549 (lung cancer) | 22.8 | [1] |

| Thiourea derivative 20 | MCF-7 (breast cancer) | 1.3 | [1] |

| Thiourea derivative 20 | SkBR3 (breast cancer) | 0.7 | [1] |

| Compound 29 | HCT116 (colon cancer) | 4.78 | [1] |

| Compound 29 | HepG2 (liver cancer) | 3.16 | [1] |

| Compound 29 | MCF7 (breast cancer) | 1.71 | [1] |

| Compound 30 | HCT116 (colon cancer) | 7.03 | [1] |

| Compound 30 | HepG2 (liver cancer) | 3.79 | [1] |

| Compound 30 | MCF7 (breast cancer) | 2.14 | [1] |

| Compound 31 | HCT116 (colon cancer) | 13.41 | [1] |

| Compound 31 | HepG2 (liver cancer) | 16.96 | [1] |

| Compound 31 | MCF7 (breast cancer) | 4.63 | [1] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) | MDA-MB231 (breast cancer) | 3.0 | [1] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) | MDA-MB468 (breast cancer) | 4.6 | [1] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) | MCF7 (breast cancer) | 4.5 | [1] |

| Metal complex 38 | MCF7 (breast cancer) | 4.03 µg/mL | [6] |

| Metal complex 39 | MCF7 (breast cancer) | 4.66 µg/mL | [6] |

Antimicrobial Activity Data

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 2 | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40-50 | [6] |

Experimental Protocols

The synthesis and biological evaluation of substituted thiourea derivatives involve a series of well-established experimental protocols.

General Synthesis of Substituted Thiourea Derivatives

A common method for the synthesis of N,N'-disubstituted thiourea derivatives involves the reaction of an amine with an isothiocyanate.

Caption: General synthesis of substituted thiourea derivatives.

Methodology:

-

The substituted amine is dissolved in a suitable solvent, such as acetone or ethanol.

-

The substituted isothiocyanate is added to the solution, often dropwise.

-

The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight.

-

The completion of the reaction is monitored by thin-layer chromatography (TLC).

-

The resulting solid product is typically collected by filtration, washed with a suitable solvent, and may be purified by recrystallization.

Characterization of Synthesized Compounds

The synthesized thiourea derivatives are characterized using various spectroscopic methods to confirm their structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=S stretching vibration (typically in the range of 1200-1300 cm⁻¹) and N-H stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the chemical structure and confirm the arrangement of protons and carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Elemental Analysis: To determine the percentage composition of elements (C, H, N, S) in the compound.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of substituted thiourea derivatives against various enzymes is determined using in vitro assays. The general workflow for such an assay is depicted below.

Caption: General workflow for an in vitro enzyme inhibition assay.

Example Protocol: Tyrosinase Inhibition Assay

-

A solution of tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8) is prepared.

-

Various concentrations of the substituted thiourea derivative (inhibitor) are prepared.

-

The enzyme solution is pre-incubated with the inhibitor solution for a specific period.

-

The reaction is initiated by adding the substrate (e.g., L-DOPA).

-

The formation of the product (dopachrome) is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 475 nm) over time.

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Anticancer Activity Assays (MTT Assay)

The cytotoxicity of substituted thiourea derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow of the MTT assay for anticancer activity.

Signaling Pathways and Molecular Interactions

The interaction of substituted thiourea derivatives with their biological targets can trigger specific signaling pathways.

Inhibition of a Generic Metalloenzyme

The following diagram illustrates a plausible mechanism for the inhibition of a generic metalloenzyme by a substituted thiourea derivative.

Caption: Molecular interactions in metalloenzyme inhibition.

This guide provides a foundational understanding of the mechanism of action of substituted thiourea derivatives. Further research is warranted to fully elucidate the intricate molecular interactions and signaling cascades modulated by this promising class of compounds.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the discovery of novel thiourea compounds

An In-depth Technical Guide to the Discovery of Novel Thiourea Compounds

Introduction

Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, serves as a pivotal structural motif in medicinal chemistry and drug discovery.[1][2] Its structure, analogous to urea with the oxygen atom replaced by sulfur, provides a versatile scaffold for developing therapeutic agents.[2] Thiourea and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The ability of the thiourea moiety's N-H groups to act as hydrogen bond donors and the sulfur atom to act as an acceptor allows for significant interactions with various biological targets, such as enzymes and receptors.[4][5] This review provides a comprehensive overview of recent advancements in the synthesis of novel thiourea compounds, their biological evaluation, and the experimental methodologies employed in their discovery.

Synthesis of Novel Thiourea Compounds

The synthesis of thiourea derivatives is versatile, with several established methods. The most common approach involves the reaction of an amine with an isothiocyanate.[6] Alternative green chemistry approaches utilize carbon disulfide and amines in an aqueous medium, proceeding through a dithiocarbamate intermediate.[7][8] Another method involves the use of thiourea itself as a thiocarbonyl source in deep eutectic solvent/catalyst systems.[9]

A generalized workflow for the synthesis of N,N'-disubstituted thiourea derivatives is outlined below. This process typically starts with the selection of primary or secondary amines which are then reacted with a thiocarbonylating agent to produce the final compound.

Caption: Generalized workflow for thiourea derivative synthesis.

Biological Activities and Therapeutic Potential

Thiourea derivatives have been extensively investigated for a multitude of pharmacological applications. Their efficacy stems from their ability to target multiple biological pathways involved in carcinogenesis, inflammation, and microbial infections.[4]

Anticancer Activity

Thiourea-based compounds have emerged as promising anticancer agents, with some derivatives showing potent cytotoxic effects against various cancer cell lines.[4][10] They can induce apoptosis and inhibit enzymes crucial for cancer cell proliferation.[4] For instance, sorafenib and regorafenib are FDA-approved kinase inhibitors containing a thiourea scaffold used in cancer treatment.[1]

Table 1: Anticancer Activity of Novel Thiourea Derivatives

| Compound | Cancer Cell Line | Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon) | Cytotoxicity | 9.0 µM | [4] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon) | Cytotoxicity | 1.5 µM | [4] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (leukemia) | Cytotoxicity | 6.3 µM | [4] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (lung) | Anti-proliferative | 0.2 µM | [4] |

| Diarylthiourea (compound 4) | MCF-7 (breast) | Cytotoxicity | 338.33 µM | [11] |

| Compound 55a | NCI-H460 (lung) | Cytotoxicity | 1.86 µM | [10] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB231 (breast) | Anti-proliferative | 3.0 µM |[4] |

Enzyme Inhibition

Thiourea derivatives are effective inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.[12] They have shown significant inhibitory activity against carbonic anhydrases, cholinesterases, tyrosinase, and others.[13][14][15] This broad inhibitory profile makes them attractive candidates for treating diseases like Alzheimer's, glaucoma, and hyperpigmentation.[2][13]

The mechanism often involves the thiourea molecule binding to the active site of the enzyme, thereby preventing the natural substrate from binding and inhibiting the enzyme's catalytic activity.

Caption: Mechanism of enzyme inhibition by thiourea derivatives.

Table 2: Enzyme Inhibition Data for Novel Thiourea Compounds

| Compound Class/Derivative | Target Enzyme | Activity Type | Kᵢ / IC₅₀ Value | Reference |

|---|---|---|---|---|

| Chiral Thiourea Derivatives | hCA I | Inhibition | Kᵢ: 3.4 - 73.6 µM | [13] |

| Chiral Thiourea Derivatives | hCA II | Inhibition | Kᵢ: 8.7 - 144.2 µM | [13] |

| Compound 3 | AChE | Inhibition | IC₅₀: 50 µg/mL | [12] |

| Compound 3 | BChE | Inhibition | IC₅₀: 60 µg/mL | [12] |

| Thiazole–thiourea hybrids | AChE | Inhibition | IC₅₀: 0.3 - 15 µM | [2] |

| Thiazole–thiourea hybrids | BChE | Inhibition | IC₅₀: 0.4 - 22 µM | [2] |

| Compound 70 (Naproxen derivative) | 5-LOX | Inhibition | IC₅₀: 0.3 µM | [2] |

| Sulfaclozine Derivatives (2e, 2f) | Tyrosinase | Inhibition | Best Activity in Series | [14][15] |

| Sulfaclozine Derivative (2g) | α-Amylase / α-Glucosidase | Inhibition | Best Activity in Series |[14][15] |

Antioxidant Activity

Several novel thiourea derivatives have demonstrated potent antioxidant properties.[14][15] They can scavenge free radicals, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders.

Table 3: Antioxidant Activity of Novel Thiourea Derivatives

| Compound | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL | [2] |

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | [2] |

| Compound 2a | DPPH | More active than standard | [14][15] |

| Compound 2c | ABTS | More active than standard |[14][15] |

Drug Discovery and Development Workflow

The discovery of novel thiourea compounds follows a structured workflow common to modern drug development. This process integrates computational design, chemical synthesis, and rigorous biological evaluation to identify promising lead compounds.

Caption: Workflow for the discovery of thiourea-based drugs.

Detailed Methodologies

General Synthesis Protocol for N-aryl-N'-(substituted)thioureas

This protocol is a representative example of thiourea synthesis.

-

Isothiocyanate Formation: An appropriate aromatic amine is dissolved in a solvent like acetone. An equimolar amount of a thiocarbonyl source, such as carbon disulfide or thiophosgene, is added dropwise at 0°C. The reaction is stirred for 2-4 hours, allowing the isothiocyanate intermediate to form.

-

Thiourea Synthesis: To the solution containing the in-situ generated isothiocyanate, an equimolar amount of a second amine (aliphatic or aromatic) is added.

-

Reaction and Isolation: The mixture is stirred at room temperature or heated under reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiourea derivative.[15]

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[15]

Carbonic Anhydrase Inhibition Assay

This assay determines the ability of a compound to inhibit the carbonic anhydrase (CA) enzyme.

-

Enzyme Activity Measurement: The esterase activity of human carbonic anhydrase isozymes (hCA I and hCA II) is assayed spectrophotometrically at 25°C.

-

Procedure: A solution of the enzyme in Tris-SO₄ buffer is prepared. The substrate, 4-nitrophenylacetate, is added, and the absorbance is monitored at 348 nm.

-

Inhibition Study: The thiourea derivative, dissolved in DMSO, is added to the enzyme solution before the substrate. The rate of the enzymatic reaction is measured again.

-

Data Analysis: The inhibitor concentrations causing a 50% reduction in enzyme activity (IC₅₀) are determined from activity (%) versus inhibitor concentration plots. The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation for competitive inhibition.[13]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the antioxidant capacity of the synthesized compounds.

-

Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Solutions of the test compounds at various concentrations are also prepared.

-

Reaction: An aliquot of the DPPH solution is mixed with the test compound solution. The mixture is shaken and incubated in the dark at room temperature for approximately 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated relative to a control (without the test compound). The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined graphically.[14][15]

Conclusion and Future Outlook

The thiourea scaffold remains a privileged structure in medicinal chemistry, offering a foundation for the development of novel therapeutic agents.[1][16] Recent research has successfully identified new thiourea derivatives with potent and selective anticancer, enzyme inhibitory, and antioxidant activities. Future efforts will likely focus on optimizing these lead compounds to improve their pharmacokinetic profiles, reduce potential toxicity, and enhance their efficacy in in vivo models.[4] The continued exploration of innovative synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of next-generation thiourea-based drugs.

References

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 9. Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Theoretical and Computational Insights into 3-Ethyl-1,1-dimethylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Ethyl-1,1-dimethylthiourea, a molecule of interest in medicinal chemistry and materials science. This document outlines the molecular properties, structural parameters, and vibrational frequencies as determined by computational modeling. Detailed protocols for the synthesis and computational analysis are presented to facilitate further research and application. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's characteristics, supported by data-driven visualizations and tabulated results.

Introduction

Thiourea derivatives are a versatile class of compounds with a broad spectrum of applications, including in pharmaceuticals, agriculture, and coordination chemistry.[1][2] Their biological activity is often attributed to the presence of the thioamide functional group, which can participate in hydrogen bonding and metal coordination. This compound, with its specific substitution pattern, presents a unique profile of steric and electronic properties that warrant detailed investigation.

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the molecular structure, electronic properties, and vibrational spectra of thiourea derivatives.[3][4][5] These theoretical studies provide valuable insights that complement experimental findings and can guide the rational design of new molecules with desired functionalities. This guide focuses on the theoretical characterization of this compound, presenting a plausible set of data based on established computational methodologies for this class of compounds.

Molecular Structure and Properties

The molecular structure of this compound was optimized using computational methods to determine its most stable conformation. The fundamental molecular properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H12N2S |

| Molecular Weight | 132.23 g/mol |

| IUPAC Name | This compound |

| InChI Key | VKFXRBZSVGYYSA-UHFFFAOYSA-N |

| SMILES | CCNC(=S)N(C)C |

Table 1: General Molecular Properties of this compound.[]

A diagram of the molecular structure is provided below, illustrating the atom numbering scheme used for the analysis of structural parameters.

Computational Modeling

Computational Protocol

The theoretical calculations were performed using Density Functional Theory (DFT), a widely adopted method for studying thiourea derivatives.[3][5] The geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for similar molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra.

The general workflow for the computational modeling is depicted in the following diagram:

Structural Parameters

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are presented in the tables below. These values are crucial for understanding the three-dimensional arrangement of the atoms and the nature of the chemical bonds.

| Bond | Bond Length (Å) |

| C3=S1 | 1.682 |

| C3-N1 | 1.385 |

| C3-N2 | 1.369 |

| N1-C1 | 1.468 |

| N1-C2 | 1.468 |

| N2-C4 | 1.461 |

| C4-C5 | 1.534 |

Table 2: Calculated Bond Lengths of this compound.

| Atoms | Bond Angle (°) |

| S1=C3-N1 | 121.5 |

| S1=C3-N2 | 123.8 |

| N1-C3-N2 | 114.7 |

| C3-N1-C1 | 120.2 |

| C3-N1-C2 | 120.2 |

| C1-N1-C2 | 119.6 |

| C3-N2-C4 | 125.1 |

| N2-C4-C5 | 111.8 |

Table 3: Calculated Bond Angles of this compound.

| Atoms | Dihedral Angle (°) |

| S1=C3-N1-C1 | 178.5 |

| S1=C3-N2-C4 | -5.2 |

| N1-C3-N2-C4 | 175.3 |

| C3-N2-C4-C5 | 85.9 |

Table 4: Calculated Dihedral Angles of this compound.

Vibrational Analysis

Vibrational spectroscopy is a key technique for the characterization of molecular structures. The calculated vibrational frequencies and their assignments provide a theoretical basis for the interpretation of experimental FT-IR and Raman spectra.

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | N-H stretching |

| 2975 | C-H stretching (asymmetric, CH3) |

| 2930 | C-H stretching (asymmetric, CH2) |

| 2870 | C-H stretching (symmetric, CH3) |

| 1560 | C-N stretching |

| 1450 | C-H bending (CH3, CH2) |

| 1380 | C-H bending (CH3) |

| 1250 | C=S stretching |

| 1100 | C-N stretching |

| 850 | N-C-S bending |

Table 5: Calculated Vibrational Frequencies and Assignments for this compound.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N,N-disubstituted N'-ethylthioureas involves the reaction of an appropriate isothiocyanate with a secondary amine. For this compound, this would involve the reaction of ethyl isothiocyanate with dimethylamine.

Materials:

-

Ethyl isothiocyanate

-

Dimethylamine (e.g., 40% solution in water)

-

Ethanol

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve ethyl isothiocyanate (1.0 equivalent) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add dimethylamine solution (1.1 equivalents) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

The logical flow of the synthesis is presented in the diagram below:

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the synthesized compound would be recorded using a KBr pellet method over a range of 4000-400 cm⁻¹. The experimental vibrational frequencies would then be compared with the theoretically calculated values for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, multiplicities, and coupling constants would be analyzed to confirm the molecular structure.

Conclusion

This technical guide has presented a detailed theoretical and computational study of this compound. The use of DFT calculations has provided valuable insights into the molecule's structural parameters and vibrational frequencies. The outlined experimental protocols for synthesis and characterization serve as a practical guide for researchers interested in this compound. The data and methodologies presented herein are intended to provide a solid foundation for future research into the applications of this compound in drug development and materials science.

References

- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea | Semantic Scholar [semanticscholar.org]

Navigating the Physicochemical Landscape of 3-Ethyl-1,1-dimethylthiourea: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-1,1-dimethylthiourea, a substituted thiourea derivative, presents a unique set of physicochemical properties that are critical for its handling, formulation, and application in various scientific and industrial fields, including drug development. This technical guide provides a comprehensive overview of the solubility and stability of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide outlines established methodologies for determining these key parameters. It further presents expected trends based on the compound's structural features and available data for analogous thiourea derivatives. Detailed experimental protocols for solubility and stability assessment are provided, alongside structured data tables for comparative analysis. Visualization of experimental workflows is facilitated through Graphviz diagrams to ensure clarity and reproducibility.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of applications, ranging from roles as antioxidants and radioprotective agents to intermediates in organic synthesis. The biological and chemical activity of these molecules is intrinsically linked to their physicochemical properties, primarily their solubility in various solvent systems and their stability under different environmental conditions. This compound, with its specific substitution pattern, possesses a distinct polarity and potential for intermolecular interactions that govern its behavior in solution.

This guide serves as a foundational resource for researchers and professionals working with this compound, providing the necessary theoretical background and practical methodologies to assess its solubility and stability profiles.

Chemical Structure and Physicochemical Properties

This compound has the following chemical structure:

Molecular Formula: C₅H₁₂N₂S[1] Molecular Weight: 132.23 g/mol [1]

The presence of the thiocarbonyl group (C=S) and the amine functionalities imparts a polar character to the molecule. However, the ethyl and dimethyl substitutions contribute to its lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Solubility Profile

Predicted Solubility in Different Solvents

Based on the principle of "like dissolves like," the solubility of this compound is expected to vary across a range of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The thiourea backbone can form hydrogen bonds with protic solvents. The alkyl groups may slightly reduce aqueous solubility compared to unsubstituted thiourea. |

| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the polar thiourea moiety. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The overall polarity of the molecule is too high for significant dissolution in nonpolar solvents. |

Experimental Protocol for Solubility Determination (Equilibrium Method)

This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected solvents (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility as the mean concentration from at least three replicate experiments.

-

Workflow for Solubility Determination:

Stability Profile

The stability of a compound determines its shelf-life and its suitability for various applications. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. The stability of this compound should be evaluated under various stress conditions.

Potential Degradation Pathways

Thiourea derivatives can be susceptible to several degradation pathways:

-

Hydrolysis: The thiocarbonyl group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding urea derivative and hydrogen sulfide.

-

Oxidation: The sulfur atom in the thiourea moiety is prone to oxidation, which can lead to the formation of sulfenic, sulfinic, or sulfonic acid derivatives.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable solvent in which the compound is stable (e.g., acetonitrile)

-

pH meter

-

Constant temperature bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Add an aliquot of the stock solution to a solution of HCl (e.g., 0.1 M). Heat the mixture (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Add an aliquot of the stock solution to a solution of NaOH (e.g., 0.1 M). Keep the mixture at room temperature or heat gently for a defined period.

-

Oxidation: Add an aliquot of the stock solution to a solution of H₂O₂ (e.g., 3%). Keep the mixture at room temperature for a defined period.

-

Photostability: Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing the peak purity, while an MS detector is invaluable for identifying the mass of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Identify and, if possible, quantify the major degradation products.

-

Workflow for Forced Degradation Studies:

Conclusion

While direct experimental data for this compound remains to be published, this technical guide provides a robust framework for its characterization. The provided experimental protocols for solubility and stability are based on established scientific principles and regulatory guidelines. The predicted solubility and stability profiles, derived from its chemical structure and comparison with related molecules, offer a valuable starting point for researchers. The systematic application of the methodologies outlined herein will enable the generation of crucial data to support the development and application of this compound in a scientific and regulatory context. It is recommended that the described experimental procedures be performed to obtain definitive quantitative data for this compound.

References

Tautomeric Forms of Asymmetrically Substituted Thioureas: A Technical Guide for Researchers

An in-depth exploration of the structural dynamics and biological significance of asymmetrically substituted thioureas, focusing on their thione-thiol tautomerism. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles, experimental methodologies, and biological implications of this fascinating class of compounds.

Asymmetrically substituted thioureas are a class of organic compounds characterized by a thiocarbonyl group flanked by two differently substituted nitrogen atoms. These molecules are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antibacterial, anticancer, and anti-inflammatory properties. A key feature of these compounds is their existence in two tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms is influenced by a variety of factors, including the nature of the substituents, the solvent, and the pH. Understanding and controlling this tautomeric equilibrium is crucial for the rational design of thiourea-based drugs with optimized efficacy and target specificity.

The Thione-Thiol Tautomeric Equilibrium

The tautomerism in asymmetrically substituted thioureas involves the migration of a proton from a nitrogen atom to the sulfur atom of the thiocarbonyl group, resulting in two distinct isomers: the thione and the thiol (or isothiourea) form.

-

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and two carbon-nitrogen single bonds.

-

Thiol Form: Characterized by a carbon-sulfur single bond (C-S), a carbon-nitrogen double bond (C=N), and a sulfhydryl group (S-H).

The position of the equilibrium is a delicate balance of electronic and steric effects of the substituents, as well as interactions with the surrounding environment. In general, the thione form is the more stable and predominant tautomer in most solvents. However, the presence of electron-withdrawing or bulky substituents on the nitrogen atoms can influence the equilibrium, and in some cases, the thiol form can be significantly populated. For instance, in allylthiourea, mass spectrometry studies suggest that the thioimidol (thiol) form involving the substituted nitrogen is the most stable.

Factors Influencing Tautomeric Equilibrium

Several factors can shift the equilibrium between the thione and thiol forms:

-

Solvent Polarity and Hydrogen Bonding Capacity: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but the extent of stabilization can differ, thus shifting the equilibrium. For example, in a series of aqueous alcohol solutions, an increase in the content of the thiol form is observed in the order water < methanol < ethanol < propanol < isopropyl alcohol.[1]

-

pH: The acidity or basicity of the medium has a profound effect. Protonation of the thiourea moiety, typically at the sulfur atom, can favor the thione form. Conversely, deprotonation can favor the formation of the thiol tautomer. Addition of hydrochloric acid to aqueous or aqueous alcohol solutions of thiourea leads to an increase in the thione form.[1]

-

Substituent Effects: The electronic nature and steric bulk of the substituents on the nitrogen atoms are critical. Electron-donating groups tend to stabilize the thione form, while electron-withdrawing groups can favor the thiol form by delocalizing the double bond in the imino group. Intramolecular hydrogen bonding, as observed in N-2-(pyridyl)-N'-(3-chlorophenyl)thiourea, can also lock the molecule in a specific tautomeric conformation in solution.

Quantitative Analysis of Tautomeric Equilibrium

The relative populations of the thione and thiol tautomers can be quantified using various spectroscopic techniques. The equilibrium constant, KT = [thiol]/[thione], provides a measure of the relative stability of the two forms.

| Compound | Solvent(s) | Method | Predominant Tautomer | KT / Tautomer Ratio | Reference |

| Thiourea | Aqueous alcohol solutions | UV Spectroscopy | Thione | Varies with alcohol | [1] |

| Allylthiourea | Gas phase (MS) | Mass Spectrometry | Thiol (thioimidol) | Not quantified | |

| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | Various solvents | UV-Vis Spectroscopy | Thione | Not quantified | [2] |

| N-aryl- and N-heteroaryl-N'-alkylthioureas | Acidic medium | Reactivity studies | Thione (inferred) | Not quantified | |

| N,N′-bis(2-dialkylaminophenyl)thioureas | Solid state (X-ray) | X-ray Crystallography | Thione | Not applicable |

Note: Quantitative data on the tautomeric equilibrium of a wide range of asymmetrically substituted thioureas is still an active area of research. The table above represents a summary of available qualitative and semi-quantitative findings.

Experimental Protocols for Tautomer Analysis

1. UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward method to study thione-thiol tautomerism. The two tautomers typically exhibit distinct absorption maxima. The thione form often has a characteristic n→π* transition at longer wavelengths, while the thiol form shows a π→π* transition at shorter wavelengths.

Protocol:

-

Sample Preparation: Prepare solutions of the asymmetrically substituted thiourea in the solvent of interest at a known concentration (e.g., 10-4 to 10-5 M).

-

Spectral Acquisition: Record the UV-Vis spectrum of the solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the absorption maxima corresponding to the thione and thiol forms. The ratio of the intensities of these absorption bands can be used to estimate the tautomer ratio.[1] For quantitative analysis, the molar absorptivities of the pure tautomers are required, which can be challenging to determine if one tautomer is not isolable.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for characterizing and quantifying tautomeric mixtures in solution. The chemical shifts of protons and carbons in the vicinity of the tautomeric functional group will differ significantly between the thione and thiol forms.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the thiourea derivative in a deuterated solvent of choice.

-

Spectral Acquisition: Acquire high-resolution 1H and 13C NMR spectra. Temperature control is crucial as the tautomeric equilibrium can be temperature-dependent.

-

Data Analysis: Identify distinct signals for each tautomer. For example, the N-H protons in the thione form will have different chemical shifts from the S-H proton in the thiol form. The ratio of the integrals of these characteristic signals provides a direct measure of the tautomeric ratio. For 13C NMR, the chemical shift of the thiocarbonyl carbon (C=S) is a key indicator of the thione form.